
Esteviósido
Descripción general
Descripción
Steviolbioside is a beta-D-glucoside that is steviolmonoside in which the hydroxy group at position 2 of the glucoside moiety has been converted into its beta-D-glucoside . It has a role as a sweetening agent, a plant metabolite, and an antitubercular agent . It is a natural product found in Stevia rebaudiana .
Synthesis Analysis
Steviolbioside was synthesized from stevioside and characterized by infrared, nuclear magnetic resonance (1 H NMR and 13 C NMR) spectroscopy . The transformation of KO and KAH will provide technical support to further synthesize SGs .Molecular Structure Analysis
The structure of the desired product (steviolbioside, 2) was characterized by spectroscopic analysis, IR, 1 H-NMR, 13 C-NMR, and elemental analysis .Chemical Reactions Analysis
The mass spectra of a series of stevioside analogues including the amide and dimer compounds of steviol, isosteviol, and steviolbioside were examined .Physical and Chemical Properties Analysis
Steviolbioside was characterized by infrared, nuclear magnetic resonance (1 H NMR and 13 C NMR) spectroscopy. It was stable in neutral or acidic aqueous solutions maintained at 100 °C for 2 h .Aplicaciones Científicas De Investigación
Agente edulcorante
Los glucósidos de esteviol, incluido el esteviósido, son conocidos por su propiedad única de dulzura que es mucho mayor que la de la sacarosa . Dado que también son libres de calorías y no tienen efectos secundarios dañinos para el cuerpo humano, el uso de estos compuestos como edulcorantes es de gran interés para los científicos, los fabricantes de alimentos y los farmacólogos .
Propiedades nutracéuticas
Los glucósidos de esteviol exhiben propiedades nutracéuticas . Están siendo investigados extensamente por su extraordinaria dulzura y los beneficios nutricionales y farmacológicos de estos metabolitos secundarios se han vuelto cada vez más aparentes .
Remedio antidiabético
Los glucósidos de esteviol pueden convertirse en un remedio antidiabético natural, una alternativa altamente competitiva a los fármacos sintéticos disponibles comercialmente . Además, estos compuestos activos aislados de Stevia rebaudiana poseen interesantes actividades medicinales, incluida la actividad antidiabética .
Actividad antihipertensiva
Se ha encontrado que los glucósidos de esteviol, incluido el this compound, poseen actividad antihipertensiva . Esto los convierte en candidatos potenciales para el tratamiento de la hipertensión.
Actividad antiinflamatoria y antioxidante
La investigación ha demostrado que los glucósidos de esteviol tienen propiedades antiinflamatorias y antioxidantes . Estas propiedades los hacen beneficiosos en el tratamiento de diversas enfermedades inflamatorias y afecciones que son causadas por el estrés oxidativo.
Actividad anticancerígena
Se ha encontrado que los glucósidos de esteviol poseen actividad anticancerígena . Esto abre nuevas vías de investigación en el campo del tratamiento del cáncer.
Actividad antimicrobiana
Se ha encontrado que los glucósidos de esteviol exhiben actividad antimicrobiana contra microorganismos como Aspergillus flavus (hongos), Staphylococcus aureus, Lactobacillus acidophilus (bacterias grampositivas), Salmonella typhi y Escherichia coli (bacterias gramnegativas) .
Actividad anti-Quorum Sensing
En los cálculos de acoplamiento cruzado, se predijo que el esteviol era el único aglutinante del sitio activo entre los tres edulcorantes naturales probados en los ensayos de reportero . Esto sugiere que el this compound podría tener una posible actividad anti-quorum sensing.
Mecanismo De Acción
Target of Action
Steviolbioside is a natural sweetener and a secondary metabolite of the plant Stevia rebaudiana . It has been used in trials studying the treatment of HIV-1 Infection . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 . Therefore, these cells can be considered as the primary targets of Steviolbioside.
Mode of Action
It is known that stevioside, a related compound, stimulates insulin secretion and increases insulin sensitivity due to gluconeogenesis retardation caused by a decrease in phosphoenol pyruvate carboxy kinase (pepck) gene expression in the rat liver
Biochemical Pathways
Steviolbioside is a part of the steviol glycosides, which are diterpenoids . The biosynthesis of steviol glycosides shares several steps with the gibberellin biosynthetic pathway, leading to the conversion of GGPP by protonation initiated cyclization to ent-copalyl diphosphate (CDP) by CDP synthase (CPS) .
Pharmacokinetics
Studies regarding once and repeated use of steviol glycosides have been evaluated in humans . The entire steviol glycosides got incompletely absorbed when administered orally but got hydrolyzed to steviol in the colon .
Result of Action
Steviolbioside has been found to exhibit interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . It also presents notable inhibition on human hepatocarcinoma cell Hep3B, human breast cancer cell MDA-MB-231, and human pancreatic cancer cell BxPC-3 .
Action Environment
The action of Steviolbioside can be influenced by various environmental factors. For instance, the biosynthesis of steviol glycosides in Stevia rebaudiana plants can be affected by different nitrogen sources and plant growth regulators . Moreover, Stevia enhances the taste of food, helps digestion, weight loss, has antioxidant and antimicrobial action, prevents tooth decay among diabetics and healthy people who care about their health .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Steviolbioside interacts with various enzymes, proteins, and other biomolecules. It is synthesized from stevioside and characterized by infrared, nuclear magnetic resonance (1H NMR and 13C NMR) spectroscopy . The nature of these interactions is largely based on hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, Steviolbioside has shown stability in neutral or acidic aqueous solutions maintained at 100 °C for 2 hours
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Steviolbioside involves the conversion of Stevioside to Steviol, followed by the addition of glucose to form Steviolbioside.", "Starting Materials": [ "Stevioside", "Glucose", "Acetic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Stevioside is hydrolyzed to Steviol by refluxing with acetic acid and water", "Steviol is dissolved in methanol and reacted with glucose in the presence of sodium hydroxide to form Steviolbioside", "The resulting mixture is filtered, and the solid is washed with methanol and dried to obtain pure Steviolbioside" ] } | |
Número CAS |
41093-60-1 |
Fórmula molecular |
C32H50O13 |
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
(1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31+,32-/m1/s1 |
Clave InChI |
OMHUCGDTACNQEX-QEBBIIKSSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]([C@H]1CC[C@@]34[C@H]2CC[C@@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)(C)C(=O)O |
SMILES |
C=C([C@@](CC1)(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)C4)C[C@@]54CC[C@]6([H])[C@@](C(O)=O)(C)CCC[C@@]6(C)[C@@]51[H] |
SMILES canónico |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O |
Apariencia |
Solid powder |
| 41093-60-1 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
steviolbioside steviolbioside, potassium salt steviolbioside, sodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


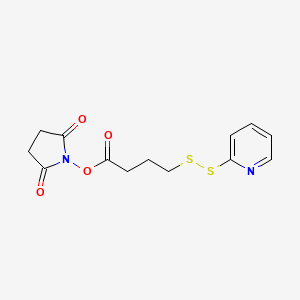
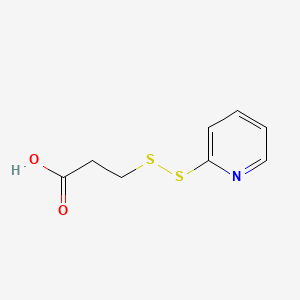
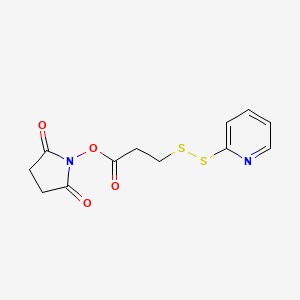


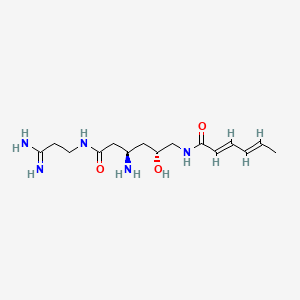

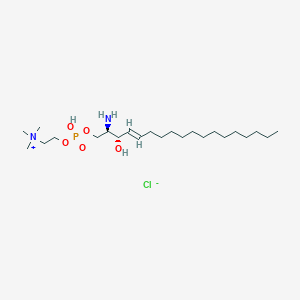

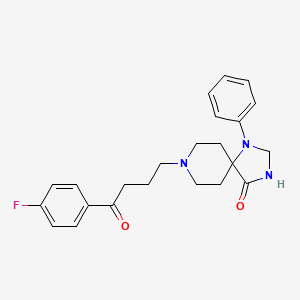
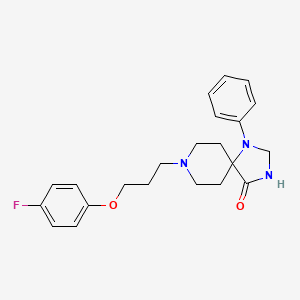

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)
![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)
